rac-(3aR,6aS)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-3a-carbonitrilehydrochloride
Description
rac-(3aR,6aS)-2,2-dioxo-hexahydro-1H-2λ⁶-thieno[3,4-c]pyrrole-3a-carbonitrile hydrochloride is a bicyclic sulfonamide derivative featuring a thieno-pyrrole scaffold. Its molecular formula is C₇H₁₁ClN₂O₂S, with a molecular weight of 242.75 g/mol (95% purity) . The compound includes a cyano (-CN) group at the 3a position and a sulfonyl (-SO₂) moiety, contributing to its distinct electronic and steric properties.
Properties
IUPAC Name |
(3aR,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carbonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S.ClH/c8-3-7-4-9-1-6(7)2-12(10,11)5-7;/h6,9H,1-2,4-5H2;1H/t6-,7+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOZDUKMPKVDBC-UOERWJHTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CS(=O)(=O)CC2(CN1)C#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CS(=O)(=O)C[C@]2(CN1)C#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,6aS)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-3a-carbonitrilehydrochloride involves multiple steps, typically starting with the formation of the thieno[3,4-c]pyrrole core. This can be achieved through cyclization reactions involving appropriate precursors. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
rac-(3aR,6aS)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-3a-carbonitrilehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles and electrophiles: Various halides, amines, and other reactive species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
rac-(3aR,6aS)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-3a-carbonitrilehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(3aR,6aS)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-3a-carbonitrilehydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Ring System | Notable Features |
|---|---|---|---|---|
| Target: rac-(3aR,6aS)-2,2-dioxo-hexahydro-1H-2λ⁶-thieno[3,4-c]pyrrole-3a-carbonitrile hydrochloride | C₇H₁₁ClN₂O₂S | 242.75 | Thieno[3,4-c]pyrrole, -CN, -SO₂ | High polarity due to -CN and -SO₂ groups |
| rac-(3aR,6aS)-3a,6a-dimethyl-hexahydro-1H-2λ⁶-thieno[3,4-c]pyrrole-2,2-dione hydrochloride | C₈H₁₆ClNO₂S | 225.74 | Thieno[3,4-c]pyrrole, -CH₃ | Methyl groups enhance lipophilicity |
| (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride | C₇H₁₂ClNO | 169.63* | Furo[3,4-c]pyrrole (oxygen-based ring) | Reduced metabolic stability vs. thieno |
| rac-(3R,3aS,6aR)-3-methoxy-hexahydro-2H-1λ⁶-thieno[2,3-c]pyrrole-1,1-dione | C₈H₁₂ClNO₃S | 261.71* | Thieno[2,3-c]pyrrole, -OCH₃ | Methoxy group modulates solubility |
*Calculated based on structural inference where explicit data were unavailable .
Substituent Effects
- Cyano (-CN) vs. This difference may influence blood-brain barrier penetration or target binding.
- Methoxy (-OCH₃) vs. Cyano: The methoxy-substituted derivative (C₈H₁₂ClNO₃S) offers improved solubility in polar solvents but reduced stability under acidic conditions due to ether cleavage risks .
Heteroatom Variations
- Thieno (Sulfur) vs.
Stereochemical Considerations
The rac-(3aR,6aS) configuration of the target compound contrasts with the rel-configuration in the furo analog, which may lead to divergent interactions with chiral biological targets. Stereochemistry is critical for enantioselective activity but remains underexplored in these compounds .
Commercial Availability
- The target compound and its analogs are listed in rare chemical catalogs (e.g., Enamine Ltd, CymitQuimica) with prices ranging from €44/100 mg to €568/10 g, indicating niche research use .
Biological Activity
rac-(3aR,6aS)-2,2-dioxo-hexahydro-1H-2λ6-thieno[3,4-c]pyrrole-3a-carbonitrile hydrochloride is a synthetic compound with a unique thieno[3,4-c]pyrrole core structure. This compound has garnered attention for its potential biological activities, particularly in the context of cancer research and metabolic regulation.
The molecular formula of this compound is C₇H₈N₂O₂S, with a molecular weight of approximately 172.21 g/mol. The compound features a thieno[3,4-c]pyrrole framework that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈N₂O₂S |
| Molecular Weight | 172.21 g/mol |
| CAS Number | 2138437-16-6 |
| Boiling Point | Predicted at 701.5 °C |
| Density | Predicted at 1.476 g/cm³ |
The biological activity of rac-(3aR,6aS)-2,2-dioxo-hexahydro-1H-2λ6-thieno[3,4-c]pyrrole-3a-carbonitrile hydrochloride is primarily linked to its interaction with metabolic pathways in cancer cells. It has been shown to activate the M2 form of pyruvate kinase (PKM2), which plays a crucial role in the Warburg effect—a phenomenon where cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen.
Activation of PKM2 can lead to a shift in cellular metabolism from an anabolic state back to a more normal metabolic profile, potentially inhibiting cancer cell proliferation and survival. This compound may also influence other metabolic enzymes and pathways critical for cancer growth.
Research Findings
Recent studies have evaluated the efficacy of various thieno[3,4-c]pyrrole derivatives in modulating PKM2 activity. For instance:
- Selectivity and Potency : In a quantitative high-throughput screening (qHTS) involving nearly 300,000 small molecules, derivatives of thieno[3,4-c]pyrrole were identified as potent activators of PKM2 with AC₅₀ values ranging from 63 nM to 326 nM depending on their structural modifications .
- Structure-Activity Relationship (SAR) : Modifications to the thieno core structure have been systematically explored to optimize potency and selectivity against related pyruvate kinase isoforms (PKM1, PKR). The introduction of various substituents has been shown to enhance solubility and biological activity .
Case Studies
Several case studies highlight the potential therapeutic applications of rac-(3aR,6aS)-2,2-dioxo-hexahydro-1H-2λ6-thieno[3,4-c]pyrrole-3a-carbonitrile hydrochloride:
- Cancer Metabolism : A study demonstrated that compounds activating PKM2 could revert the altered metabolic state of cancer cells towards normalcy by redirecting glycolytic intermediates for biosynthesis . This suggests that such compounds could be developed into effective anti-cancer therapeutics.
- Inhibition Studies : Another investigation focused on the inhibition of cell proliferation in various cancer cell lines treated with thieno[3,4-c]pyrrole derivatives. Results indicated significant reductions in cell viability correlated with increased PKM2 activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
